5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile is an organic compound characterized by a benzene ring substituted with a chloromethyl group at the 5-position and a trifluoromethoxy group at the 2-position, along with a nitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Halogenation: Starting with 2-(trifluoromethoxy)benzonitrile, chloromethylation can be achieved using chloromethyl methyl ether in the presence of a strong acid catalyst.
Nucleophilic Substitution: Another approach involves the substitution of a suitable leaving group with a chloromethyl group using reagents like chloromethyl chloride.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of chloromethyl ketones.
Reduction: Reduction reactions can target the nitrile group, converting it to a primary amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts are typically used.
Substitution: Reagents like sodium cyanide or ammonia can be employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Chloromethyl ketones
Reduction: Primary amines
Substitution: Various functionalized derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for bioactive molecules and probes in biological studies. Medicine: Industry: Its unique properties make it valuable in material science and as a precursor for advanced polymers.
Mechanism of Action
The mechanism by which 5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The trifluoromethoxy group enhances the compound's metabolic stability, while the chloromethyl group provides a reactive site for further modifications.
Comparison with Similar Compounds
5-(Chloromethyl)furfural: Similar in having a chloromethyl group but differs in the presence of a furan ring.
2-(Trifluoromethoxy)benzonitrile: Lacks the chloromethyl group, altering its reactivity and applications.
Uniqueness: 5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile stands out due to its combination of trifluoromethoxy and chloromethyl groups on a benzene ring, providing a balance of stability and reactivity that is valuable in various applications.
This compound's versatility and unique properties make it a valuable asset in scientific research and industrial applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry highlight its importance in advancing various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H5ClF3NO |
---|---|
Molecular Weight |
235.59 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H5ClF3NO/c10-4-6-1-2-8(7(3-6)5-14)15-9(11,12)13/h1-3H,4H2 |
InChI Key |
UPLKAGBPQNVBII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCl)C#N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.